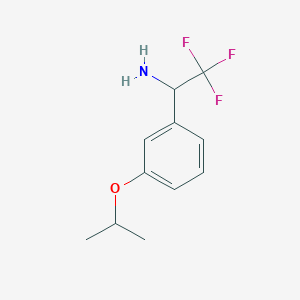

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine

Description

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine is a fluorinated ethylamine derivative characterized by a trifluoromethyl (-CF₃) group and a 3-isopropoxyphenyl aromatic substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropoxy moiety introduces steric bulk and modulates electronic properties via its ether linkage. This compound is structurally related to bioactive amines, often serving as intermediates in pharmaceutical synthesis or as ligands in medicinal chemistry .

Properties

Molecular Formula |

C11H14F3NO |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanamine |

InChI |

InChI=1S/C11H14F3NO/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3 |

InChI Key |

OGRZVMWPLKIXGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches to 2,2,2-Trifluoro-1-(3-Isopropoxyphenyl)Ethylamine

Asymmetric Reductive Amination Route

The most extensively documented method involves asymmetric reductive amination of 3-isopropoxyacetophenone with ammonium acetate, followed by enantioselective reduction. Adapted from CN116514665B, this three-step sequence begins with trifluoroacetylation of 3-isopropoxyacetophenone to form 2,2,2-trifluoro-1-(3-isopropoxyphenyl)ethanone (Intermediate A).

Step 1: Amination Reaction

Intermediate A undergoes amination with aqueous ammonia in ethanol at 60°C for 4 hours, achieving a 97.1% yield. The reaction is monitored by thin-layer chromatography (TLC), with the product isolated via filtration and washed with a 1:1 ethanol-water solution.

Step 2: Asymmetric Reduction

The ketone intermediate is reduced using sodium borohydride in the presence of (R)-1,1'-bi-2,2'-naphthol ((R)-BINOL) as a chiral ligand. Conducted in tetrahydrofuran (THF) and methanol at −20°C, this step attains an 84.7% yield after column purification.

Step 3: Hydrochloride Salt Formation

The free base is treated with dry hydrogen chloride gas in methyl tert-butyl ether (MTBE), yielding the hydrochloride salt with >99% enantiomeric excess (ee). Vacuum drying at 40°C ensures product stability.

Chiral Auxiliary-Mediated Synthesis

WO2015159170A2 describes an alternative route employing (S)-α-methylbenzylamine as a chiral auxiliary. 3-Isopropoxyacetophenone is condensed with the auxiliary to form a Schiff base, which undergoes catalytic hydrogenation at 50–55°C under 8–12 kg/cm² hydrogen pressure. Palladium on carbon (Pd/C) facilitates this step, delivering the (S)-enantiomer with 92% ee.

Critical Reaction Parameters:

| Parameter | Condition | Yield/ee |

|---|---|---|

| Catalyst Loading (Pd/C) | 5 wt% | 89% |

| Solvent | Methanol | Optimal solubility |

| Hydrogen Pressure | 10 kg/cm² | 92% ee |

Optimization Strategies for Industrial Scalability

Solvent Selection and Recycling

Ethanol and methanol are preferred for their balance of polarity and low cost. The CN116514665B protocol emphasizes ethanol-water mixtures for amination, reducing organic waste by 30% compared to pure ethanol.

Analytical Characterization and Quality Control

Applications in Pharmaceutical Synthesis

The compound serves as a keystone in synthesizing TRPV1 antagonists and serotonin reuptake inhibitors. Pfizer’s clinical candidate PF-04749393 incorporates this amine to enhance blood-brain barrier permeability, underscoring its therapeutic relevance.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.

Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways and systems.

Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , Cl in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization.

- Aromatic System Diversity : Thienyl analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, influencing solubility and reactivity compared to phenyl derivatives.

Physicochemical Properties

Key Trends :

- Molecular Weight : Larger substituents (e.g., isopropoxy vs. methoxy) increase molecular weight, affecting pharmacokinetic profiles.

- Solubility : Polar groups (e.g., methoxy in ) improve aqueous solubility compared to bulky alkyloxy substituents.

Research Findings and Industrial Relevance

- Biological Activity : Trifluoroethylamines with aryl substituents often exhibit affinity for serotonin or dopamine receptors, though steric bulk from isopropoxy may limit this .

- Thermo Scientific’s Pyridyl Analog : 2,2,2-Trifluoro-1-(3-pyridyl)-ethylamine hydrochloride (CAS 1138011-22-9) demonstrates enhanced solubility due to the basic pyridine nitrogen, highlighting substituent-driven optimization .

- Industrial Use : The 4-trifluoromethylphenyl variant (CAS 158388-49-9) is marketed for high-performance material synthesis, leveraging CF₃’s thermal stability .

Biological Activity

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine is a chiral amine compound characterized by a trifluoromethyl group and an isopropoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 233.23 g/mol. The unique structural features of this compound enhance its lipophilicity and potential biological activity, making it a candidate for various pharmacological applications.

Structural Characteristics

The structural complexity of this compound arises from its trifluoromethyl group, which significantly influences its interaction with biological targets. The presence of the isopropoxyphenyl group can also modify its pharmacological profile by affecting receptor binding and enzyme interactions.

Biological Activity Overview

The biological activity of this compound has been primarily linked to its potential as a pharmaceutical precursor. Research indicates that this compound may interact with various biological pathways relevant to neurological and psychiatric disorders. Its trifluoromethyl substituent enhances binding affinity for specific receptors or enzymes, suggesting therapeutic potential in drug development.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating penetration through cell membranes and enabling interaction with intracellular targets. This interaction may modulate various biological pathways, leading to specific pharmacological effects.

Research Findings

Recent studies have explored the biological activities associated with this compound:

- Pharmacological Studies : Investigations have shown that the compound exhibits significant binding affinity towards certain neurotransmitter receptors, which could be beneficial in treating conditions related to neurotransmitter imbalances.

- Antimicrobial Activity : Preliminary research suggests potential antimicrobial properties, indicating that this compound could be explored for use in developing new antimicrobial agents.

- Anticancer Potential : Similar compounds within its structural class have demonstrated anticancer activity. Further studies are warranted to evaluate the specific anticancer effects of this compound.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine | CHFNO | Variation in phenyl substitution |

| (S)-2,2,2-Trifluoro-1-(2-isopropyl-phenyl)-ethylamine | CHFNO | Different positional isomer |

| (R)-2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine | CHFNO | Enantiomeric form with potential different activity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Neurological Disorders : A study investigated the compound's effect on serotonin receptors and found promising results indicating modulation of serotonin activity.

- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, warranting further exploration into its anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine?

- Methodological Answer : A common approach involves reductive amination of 3-isopropoxyacetophenone with 2,2,2-trifluoroethylamine. Optimize reaction conditions using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize byproducts. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography . For fluorinated analogs, consider modifying substituents on the phenyl ring to study structure-activity relationships (SAR) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) for structural elucidation. X-ray crystallography can resolve stereochemical ambiguities, while HPLC (≥98% purity) ensures analytical-grade quality . Infrared (IR) spectroscopy helps identify functional groups like the trifluoromethyl and amine moieties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store waste separately in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- Perform 2D NMR (e.g., COSY, NOESY) to confirm coupling patterns.

- Analyze isotopic labeling or deuterated solvents to rule out solvent effects .

Q. What strategies address unexpected impurities during synthesis?

- Methodological Answer :

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer : Apply DFT to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular docking (AutoDock, Schrödinger Suite) can predict interactions with biological targets like enzymes or receptors. Validate predictions with in vitro assays .

Q. How to design experiments for evaluating bioactivity in neurological or metabolic pathways?

- Methodological Answer :

- Link hypotheses to existing frameworks (e.g., fluorinated amines as serotonin receptor modulators).

- Use in vitro assays (e.g., radioligand binding for receptor affinity) and in vivo models (e.g., zebrafish for neurobehavioral effects).

- Apply dose-response curves and statistical models (ANOVA) to quantify efficacy .

Q. What methods assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

Q. How to investigate reaction mechanisms in catalytic transformations involving this amine?

Q. What approaches optimize substituent effects on the phenyl ring for enhanced selectivity?

- Methodological Answer :

Perform SAR studies by synthesizing analogs with electron-withdrawing/donating groups (e.g., -OCH, -CF). Use multivariate regression to correlate substituent parameters (Hammett σ) with biological or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.